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Compound of Interest

Compound Name: Umbralisib R-enantiomer

Cat. No.: B1139175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on the pharmacological

profile of the R-enantiomer of Umbralisib (TGR-1202). It is intended for research and

informational purposes only. The S-enantiomer, Umbralisib, was granted accelerated approval

by the FDA but was later voluntarily withdrawn from the market due to safety concerns.[1]

Introduction
Umbralisib (the S-enantiomer) is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and

casein kinase 1 epsilon (CK1ε).[2][3][4][5] The stereochemistry of a drug can significantly

impact its pharmacological properties. This guide focuses on the pharmacological profile of the

R-enantiomer of Umbralisib, providing a comparative analysis with the S-enantiomer where

data is available.

Mechanism of Action
Umbralisib exerts its effects through the inhibition of two key signaling proteins: PI3Kδ and

CK1ε.

PI3Kδ Inhibition: PI3Kδ is a lipid kinase primarily expressed in hematopoietic cells and is a

critical component of the B-cell receptor (BCR) signaling pathway.[2][6][7][8] Dysregulation of

this pathway is implicated in the survival and proliferation of malignant B-cells.[2][9] Inhibition
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of PI3Kδ disrupts this signaling cascade, leading to reduced proliferation and induction of

apoptosis in B-cell malignancies.[2][9]

CK1ε Inhibition: CK1ε is a serine/threonine kinase involved in various cellular processes,

including the regulation of oncogenic signaling pathways such as Wnt/β-catenin.[10][11][12]

[13] Umbralisib's inhibition of CK1ε is thought to contribute to its anti-cancer effects and may

also modulate its safety profile compared to other PI3Kδ inhibitors.[14][15]

The R-enantiomer of Umbralisib is also known to be a PI3Kδ inhibitor, though it is the less

active of the two enantiomers.[16] Information regarding its activity against CK1ε is not

currently available in the public domain.

Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the R- and S-enantiomers of

Umbralisib.

Table 1: In Vitro Inhibitory Activity against PI3Kδ

Enantiomer Target IC50 (µM)
Fold Difference (S
vs. R)

R-enantiomer PI3Kδ 2.1 ~95.5x less potent

S-enantiomer

(Umbralisib)
PI3Kδ 0.022 -

Data sourced from patent US20210244701A1.

Table 2: In Vitro Inhibitory Activity against CK1ε

Enantiomer Target EC50 (µM)

R-enantiomer CK1ε Data not available

S-enantiomer (Umbralisib) CK1ε 6.0[3]

Table 3: Selectivity Profile of Umbralisib Enantiomers
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Enantiomer Target Selectivity Data

R-enantiomer PI3Kα, PI3Kβ, PI3Kγ
At least 20-fold more selective

for PI3Kδ[16][17][18]

S-enantiomer (Umbralisib) PI3Kα, PI3Kβ, PI3Kγ
>1500-fold vs PI3Kα and β;

~225-fold vs PI3Kγ (Kd)[4]

Table 4: Cellular Activity

Enantiomer Assay Cell Line Endpoint Result

R-enantiomer Cell Proliferation
Data not

available

Data not

available

Data not

available

S-enantiomer

(Umbralisib)
Cell Proliferation

Human whole

blood CD19+

cells

Half-maximal

inhibition
100-300 nM[19]

S-enantiomer

(Umbralisib)

AKT

Phosphorylation

(Ser473)

Human

lymphoma and

leukemia cell

lines

Inhibition
Concentration-

dependent[3]

Table 5: Pharmacokinetic Parameters of Umbralisib (S-enantiomer)

Parameter Value Species

Tmax ~4 hours[2] Human

Half-life (t1/2) ~91 hours[2] Human

Protein Binding >99.7%[2] Human

Metabolism
CYP2C9, CYP3A4, CYP1A2

(in vitro)[2]
Human

Excretion
~81% in feces (17%

unchanged)[2]
Human
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Pharmacokinetic data for the R-enantiomer is not publicly available.

Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by Umbralisib.
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Click to download full resolution via product page

Caption: Simplified PI3Kδ signaling pathway in B-cells.
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Caption: Simplified Wnt/β-catenin signaling pathway involving CK1ε.

Experimental Workflows
The following diagrams outline the general workflows for key in vitro assays.
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Caption: General workflow for an in vitro kinase inhibition assay.
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Caption: General workflow for a cell viability MTT assay.

Experimental Protocols
Detailed experimental protocols for the specific studies cited are not publicly available. The

following are generalized protocols for the types of assays commonly used to characterize

kinase inhibitors.
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In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase
Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction.

Materials:

Recombinant human PI3Kδ or CK1ε enzyme

Appropriate kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate [PIP2] for PI3Kδ,

casein for CK1ε)

ATP

Kinase reaction buffer

ADP-Glo™ Kinase Assay Kit (Promega)

Test compounds (Umbralisib enantiomers) dissolved in DMSO

384-well plates

Procedure:

Prepare serial dilutions of the test compounds.

In a 384-well plate, add the kinase, substrate, and test compound to the reaction buffer.

Initiate the kinase reaction by adding ATP.

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

Incubate for 40 minutes at room temperature.
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Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal.

Incubate for 30-60 minutes at room temperature.

Measure the luminescence using a plate reader.

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.[20][21][22][23][24]

Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

Cancer cell line of interest

Cell culture medium and supplements

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

Solubilization solution (e.g., DMSO or a detergent-based solution)

Test compounds (Umbralisib enantiomers)

96-well plates

Procedure:

Seed cells into a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treat the cells with various concentrations of the test compounds and a vehicle control

(DMSO).

Incubate the cells for a specified period (e.g., 48 or 72 hours).
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Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation

of formazan crystals.

Add the solubilization solution to each well to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control cells.[25][26][27][28]

Discussion and Future Directions
The available data clearly indicates that the S-enantiomer of Umbralisib is significantly more

potent in inhibiting PI3Kδ than the R-enantiomer. This stereoselectivity is a common feature of

chiral kinase inhibitors and underscores the importance of chiral separation and analysis in

drug development.

A significant gap in the current knowledge is the pharmacological profile of the R-enantiomer

beyond its activity on PI3Kδ. To provide a complete picture, further studies are required to:

Determine the inhibitory activity of the R-enantiomer against CK1ε.

Establish a comprehensive kinase selectivity profile for the R-enantiomer.

Evaluate the in vitro cellular effects of the R-enantiomer on proliferation, apoptosis, and

relevant signaling pathways in cancer cell lines.

Conduct in vivo pharmacokinetic and pharmacodynamic studies to understand the

absorption, distribution, metabolism, excretion, and efficacy of the R-enantiomer.

A thorough characterization of the R-enantiomer would not only provide a more complete

understanding of the structure-activity relationship of Umbralisib but could also offer insights

into the off-target effects and overall safety profile of the racemic mixture, should it ever be

considered.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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